(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-iodophenyl)butanamide
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Overview
Description
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of bromine, iodine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenoxyacetamide Intermediate: This involves the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with an amine to form the phenoxyacetamide.
Formation of the Butanamide Backbone: The final step involves the condensation of the iodinated phenoxyacetamide with an appropriate butanamide derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The bromine and iodine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, organolithium reagents, and Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE
- (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE
- (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE lies in its specific combination of bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19BrIN3O3 |
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Molecular Weight |
544.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(4-iodophenyl)butanamide |
InChI |
InChI=1S/C19H19BrIN3O3/c1-12-9-16(7-8-17(12)20)27-11-19(26)24-23-13(2)10-18(25)22-15-5-3-14(21)4-6-15/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
KKXIGGVEWHNDDU-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)I)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
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